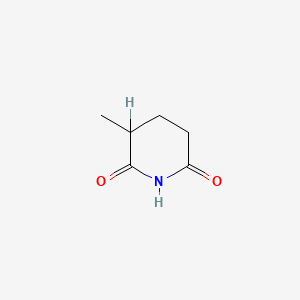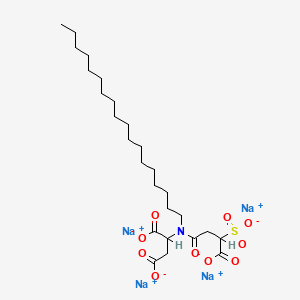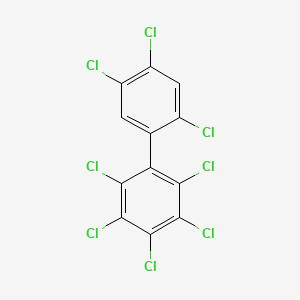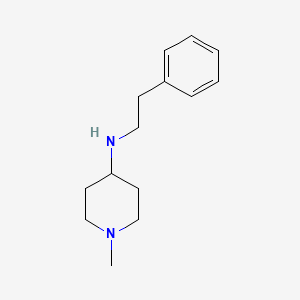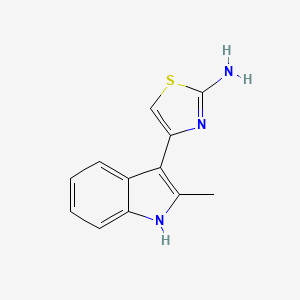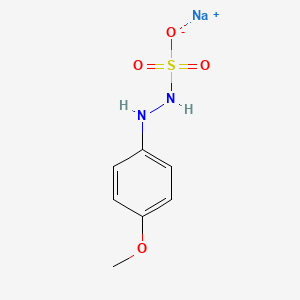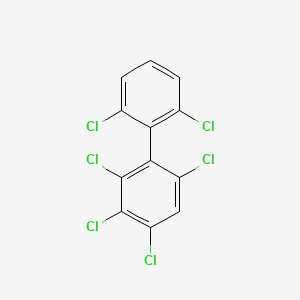
2,2',3,4,6,6'-Hexachlorobiphenyl
Overview
Description
2,2',3,4,6,6'-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that is widely distributed in the environment due to its extensive use in industrial processes. HCB is a chlorinated biphenyl (CB) compound, which is a group of compounds that are known to be toxic to humans and animals. HCB has been found to have a wide range of biological effects, including endocrine disruption, immunotoxicity, and carcinogenicity. In
Scientific Research Applications
Environmental Fate and Toxicity
Toxicological Impact and Environmental Presence : Polychlorinated biphenyls, including compounds like 2,2',3,4,6,6'-Hexachlorobiphenyl, are known for their persistence in the environment and potential toxic effects on wildlife and humans. These compounds have been extensively studied for their neurodevelopmental consequences at low levels of exposure, suggesting risks to neurodevelopment and necessitating effective control measures to mitigate exposure (Korrick & Sagiv, 2008).
Analytical Techniques for Monitoring : Analytical methods play a crucial role in detecting and quantifying PCBs in environmental samples, offering insights into their distribution, concentration, and potential impact. Various spectroscopic and chromatographic techniques have been employed to study these compounds, emphasizing the need for sensitive and reliable methods to monitor their presence in the environment (Ilyasov et al., 2020).
Degradation and Remediation
Degradation Mechanisms : The environmental persistence of PCBs necessitates the development of effective degradation strategies. Research has focused on exploring physical, chemical, and biological methods to degrade these compounds, with zero valent iron and bimetallic systems showing promise in dechlorination processes. Such studies provide insights into the mechanisms and efficiency of various remediation techniques, highlighting the role of surface chemistry and environmental conditions in the degradation process (Gunawardana et al., 2011).
Environmental and Health Risks : Understanding the ecological and human health risks associated with PCBs, including this compound, is crucial for assessing the impact of these compounds. Studies have explored their bioaccumulation, potential as endocrine disruptors, and associations with obesity and other health conditions, providing a comprehensive view of the risks posed by these chemicals (Tang-Péronard et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,6,6’-Hexachlorobiphenyl (also known as PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group to which PCB 136 belongs .
Mode of Action
PCB 136 interacts with its target, CYP2B6, through electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction .
Biochemical Pathways
The interaction of PCB 136 with CYP2B6 affects the metabolic activation of the compound. This process is studied using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) . The mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment, has been investigated .
Pharmacokinetics
It is known that pcbs, in general, have a tendency to bioaccumulate in animal tissues and biomagnify in food chains .
Result of Action
It is known that pcbs and their hydroxylated metabolites have been associated with neurodevelopmental disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 136. For instance, halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants . Furthermore, PCBs are resistant to environmental degradation through photolytic, biological, or chemical processes, which can lead to their persistence in the environment .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,6,6’-Hexachlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of PCBs . The oxidation of 2,2’,3,3’,6,6’-Hexachlorobiphenyl by CYP2B6 generates different active intermediates through electrophilic additions at the C α and C β positions .
Cellular Effects
The effects of 2,2’,3,4,6,6’-Hexachlorobiphenyl on cells are complex and varied. It has been associated with neurodevelopmental disorders . The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by human liver microsomes and their effects on dopaminergic cells in culture are atropselective .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,6,6’-Hexachlorobiphenyl involves its interaction with biomolecules and changes in gene expression. The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, and C α is the preferred site for the electrophilic addition reaction .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,2’,3,4,6,6’-Hexachlorobiphenyl change in laboratory settings. Reactive oxygen species and levels of dopamine and its metabolites were not significantly altered after a 24-hour exposure of dopaminergic cells to pure 2,2’,3,4,6,6’-Hexachlorobiphenyl atropisomers .
Metabolic Pathways
2,2’,3,4,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways. The oxidation of 2,2’,3,3’,4,6’-Hexachlorobiphenyl by CYP2B6 generates different active intermediates .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-7(15)4-8(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZCLFEPXCRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074229 | |
| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-40-5 | |
| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237640M72H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


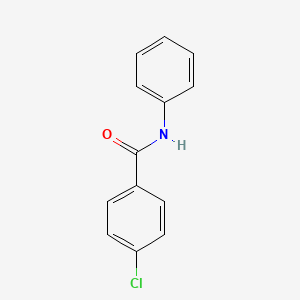
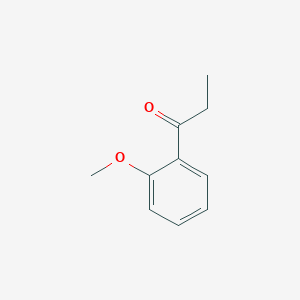
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)

